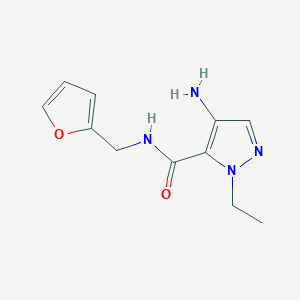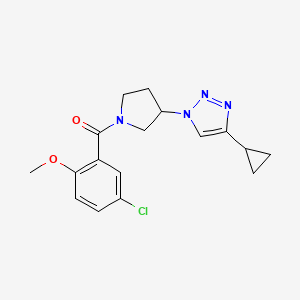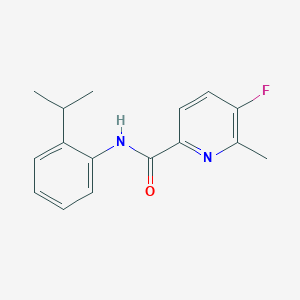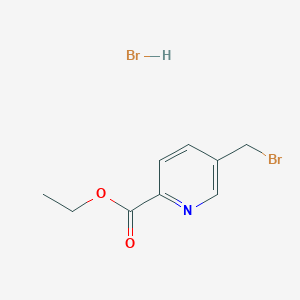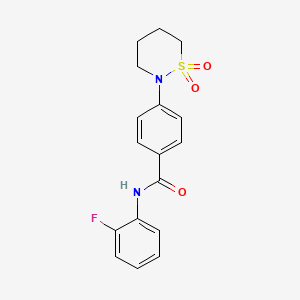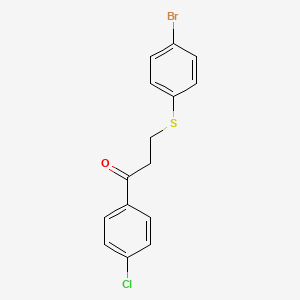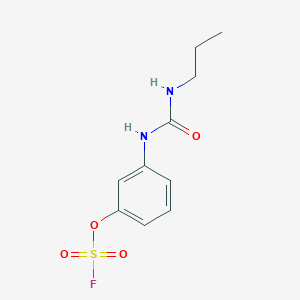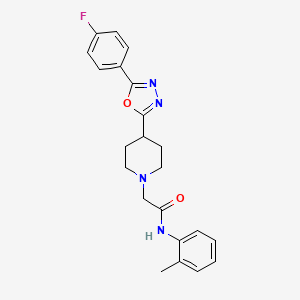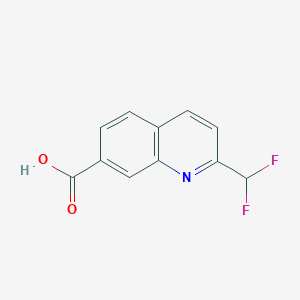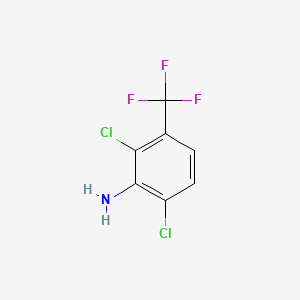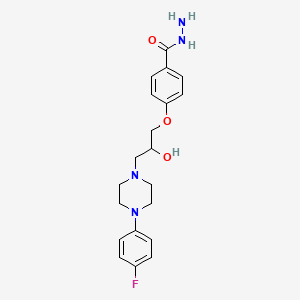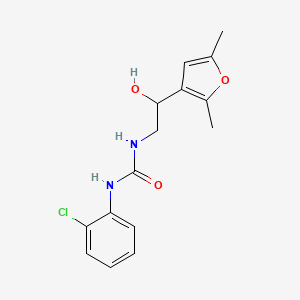
1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea is an organic compound that belongs to the class of urea derivatives. It is commonly known as MK-677 or Ibutamoren. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The compound acts as a growth hormone secretagogue, stimulating the secretion of growth hormone in the body.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry The exploration of urea derivatives in chemical synthesis and medicinal chemistry has led to the discovery of compounds with significant biological activity. For instance, the development of nonpeptidic agonists for receptors such as the GPR14/urotensin-II receptor underscores the versatility of urea derivatives in generating pharmacologically active molecules. These compounds serve as invaluable tools in pharmacological research, offering potential leads for drug development (Croston et al., 2002).
Anticancer Research In anticancer research, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds emerge as potential anticancer agents, indicating the critical role of urea derivatives in developing novel therapeutic strategies (Jian Feng et al., 2020).
Corrosion Inhibition Urea derivatives also play a crucial role in materials science, particularly in corrosion inhibition. The efficacy of 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea and similar compounds in preventing mild steel corrosion in acidic solutions highlights the potential of urea derivatives in protecting industrial materials. This application is particularly relevant in extending the lifespan of metal components in harsh chemical environments (Bahrami & Hosseini, 2012).
Environmental Applications In environmental science, urea derivatives have been investigated for their potential in photodegradation and hydrolysis processes, particularly concerning pesticide degradation. This research contributes to understanding the environmental fate of chemical pollutants and developing strategies for mitigating their impact on ecosystems (Gatidou & Iatrou, 2011).
Biosensor Development Furthermore, the creation of enzyme-functionalized hydrogel biosensors for urea detection showcases the intersection of biochemistry and sensor technology. These biosensors, which capitalize on the specific interactions between urea and enzymatic components, underscore the utility of urea derivatives in developing sensitive, selective analytical tools for both industrial and biomedical applications (Erfkamp, Guenther, & Gerlach, 2019).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-7-11(10(2)21-9)14(19)8-17-15(20)18-13-6-4-3-5-12(13)16/h3-7,14,19H,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFMQWPKRFOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)
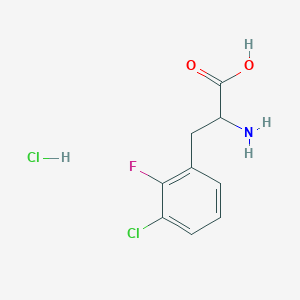
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)
